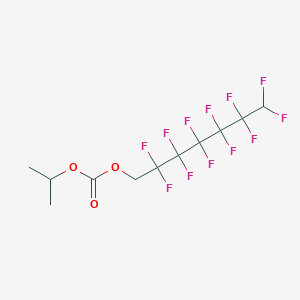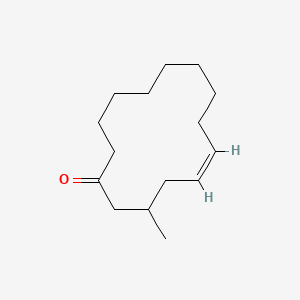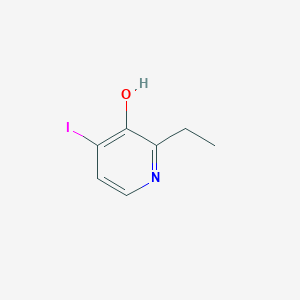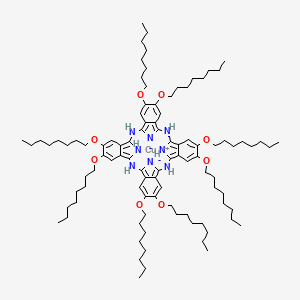![molecular formula C11H4F6N4 B12084690 Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- CAS No. 886761-88-2](/img/structure/B12084690.png)
Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- is a chemical compound characterized by the presence of a diazenyl group attached to a phenyl ring substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate nitrile compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- involves its interaction with molecular targets through the diazenyl group. This interaction can lead to the activation or inhibition of specific pathways, depending on the context of its use. The compound’s effects are mediated by its ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in catalysis and organic transformations.
Propanedinitrile, 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-: Another compound with similar structural features and chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
886761-88-2 |
|---|---|
Molecular Formula |
C11H4F6N4 |
Molecular Weight |
306.17 g/mol |
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]diazenyl]propanedinitrile |
InChI |
InChI=1S/C11H4F6N4/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)20-21-9(4-18)5-19/h1-3,9H |
InChI Key |
SOMJBPTVPYIDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=NC(C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)








![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)
![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)


